1-sulfanylnaphthalene-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1555328-23-8 |
|---|---|
Molecular Formula |
C11H8O2S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1-sulfanylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,14H,(H,12,13) |
InChI Key |
OZAAEETZNZUQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Sulfanylnaphthalene 2 Carboxylic Acid and Its Structural Analogues
Established Synthetic Pathways for Aromatic Carboxylic Acids
The creation of a carboxylic acid function on a naphthalene (B1677914) ring is a fundamental step. Several classical and modern synthetic methods are available for this purpose.
Carboxylation Reactions of Naphthalene Derivatives
Direct carboxylation of naphthalene offers an atom-economical route to naphthoic acids. google.com This can be achieved through various methods, including the use of carbon dioxide as the carboxylating agent. For instance, the direct carboxylation of naphthalene using carbon dioxide, catalyzed by a Lewis acid, provides a method for synthesizing 1-naphthoic acid with high selectivity and 100% atom utilization. google.com This approach is environmentally friendly as it avoids the use of heavy metal salt catalysts and strong oxidants often employed in traditional methods. google.com
Another approach involves the carboxylation of naphthalene derivatives. For example, 2-naphthoic acid can be prepared by the carboxylation of 1-chloronaphthalene. wikipedia.org Enzymatic carboxylation has also been explored, where naphthalene is converted to 2-naphthoic acid by naphthalene carboxylase, an enzyme found in sulfate-reducing bacteria. nih.govresearchgate.net This biochemical route highlights the potential for greener synthesis alternatives. nih.gov
Furthermore, the carboxylation of naphthoic acid itself can lead to naphthalene dicarboxylic acids. This process involves reacting a naphthoic acid salt in the presence of metal oxide catalysts at elevated temperatures. google.com
| Starting Material | Reagent/Catalyst | Product | Key Features |
| Naphthalene | CO2, Lewis Acid | 1-Naphthoic Acid | High selectivity, 100% atom economy, avoids heavy metals. google.com |
| 1-Chloronaphthalene | Carboxylation agents | 2-Naphthoic Acid | Utilizes a halogenated naphthalene precursor. wikipedia.org |
| Naphthalene | Naphthalene carboxylase, Bicarbonate | 2-Naphthoic Acid | Enzymatic, environmentally friendly process. nih.govresearchgate.net |
| Naphthoic Acid Salt | Metal Oxide Catalysts, CO2 | Naphthalene Dicarboxylic Acid | Further carboxylation to diacids. google.com |
Oxidation Approaches to Naphthoic Acid Scaffolds
Oxidation of substituted naphthalenes is a common and effective method for the synthesis of naphthoic acids. The traditional synthesis of 1-naphthoic acid, for instance, involves the oxidation of 1-methylnaphthalene (B46632) using heavy metal catalysts and oxidants at high temperatures and pressures. google.com However, this method suffers from significant environmental pollution and complex reaction conditions. google.com
More contemporary and milder oxidation methods have been developed. For example, the oxidation of 1'-naphthacetophenone using iodine and dimethyl sulfoxide (B87167) (DMSO), followed by treatment with tert-butyl hydroperoxide (TBHP), yields 1-naphthoic acid. chemicalbook.com The oxidation of methyl β-naphthyl ketone with a hypochlorite (B82951) solution is another established route to β-naphthoic acid. orgsyn.org The oxidation of naphthalene itself can lead to phthalic acid under certain conditions, highlighting the need for controlled oxidation to achieve the desired naphthoic acid. researchgate.net
| Precursor | Oxidizing Agent/Catalyst | Product | Yield |
| 1-Methylnaphthalene | Heavy metal catalyst, Oxidant | 1-Naphthoic Acid | Traditional method with environmental drawbacks. google.com |
| 1'-Naphthacetophenone | I2, DMSO, TBHP | 1-Naphthoic Acid | 84% chemicalbook.com |
| Methyl β-naphthyl ketone | Hypochlorite solution | β-Naphthoic Acid | 87-88% orgsyn.org |
Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile group (–CN) to a carboxylic acid (–COOH) is a reliable transformation in organic synthesis. chemguide.co.uk This method can be applied to naphthalene derivatives to produce the corresponding naphthoic acids. google.com The hydrolysis can be carried out under either acidic or basic conditions. chemguide.co.uk
Acidic hydrolysis, typically using a dilute acid like hydrochloric acid, involves heating the nitrile under reflux to produce the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Alkaline hydrolysis, on the other hand, is performed by heating the nitrile with a base such as sodium hydroxide (B78521) solution, which yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk
This two-step sequence, involving the introduction of a nitrile group (for example, via an SN2 reaction of an alkyl halide with a cyanide ion) followed by hydrolysis, allows for the extension of a carbon chain and the formation of a carboxylic acid. lumenlearning.com For instance, phthalonitriles of the benzene (B151609) and naphthalene series can be hydrolyzed to their corresponding acids using aqueous acetic acid at high temperatures. google.com
Approaches for Introducing the Sulfanyl (B85325) (Thiol) Moiety on Naphthalene Rings
The introduction of a sulfanyl group onto the naphthalene ring is the second crucial step in the synthesis of 1-sulfanylnaphthalene-2-carboxylic acid.
Directed Thiolation Strategies
Directed thiolation involves the introduction of a sulfur-containing group at a specific position on the naphthalene ring, often guided by an existing functional group. While specific examples for this compound are not abundant in the provided context, analogous reactions with other aromatic systems provide insight. For example, the synthesis of thiosalicylic acid, an analogue of the target molecule, can be achieved from anthranilic acid through diazotization, followed by reaction with sodium disulfide and subsequent reduction. orgsyn.orgwikipedia.org A similar strategy could potentially be applied to an amino-naphthoic acid precursor.
Reductive Pathways to Naphthalene Thiols
Reductive methods offer another avenue for the formation of naphthalene thiols. One established method is the Newman-Kwart rearrangement, which converts a phenol (B47542) to a thiophenol. wikipedia.org In the context of naphthalene, 2-naphthol (B1666908) can be converted to 2-naphthalenethiol (B184263) via this rearrangement. wikipedia.org This suggests that a hydroxynaphthoic acid could be a viable precursor to a sulfanylnaphthoic acid.
Another reductive approach involves the reaction of a naphthol with hydrogen sulfide (B99878) in the vapor phase over a dehydration catalyst like thoria at high temperatures. google.com This process directly converts the hydroxyl group to a thiol group. google.com Furthermore, the reduction of a dithiosalicylic acid derivative with zinc dust in acetic acid is a key step in the synthesis of thiosalicylic acid, and a similar reduction of a dinaphthyldisulfide dicarboxylic acid could yield the desired this compound. orgsyn.orgrsc.org
| Precursor | Reagent/Method | Product | Key Features |
| Anthranilic Acid | Diazotization, Na2S2, Reduction | Thiosalicylic Acid | Analogous synthesis providing a potential strategy. orgsyn.orgwikipedia.org |
| 2-Naphthol | Newman-Kwart Rearrangement | 2-Naphthalenethiol | Conversion of a hydroxyl group to a thiol. wikipedia.org |
| Naphthol | H2S, Thoria catalyst | Naphthalenethiol | Vapor-phase reaction at high temperature. google.com |
| Dithiosalicylic Acid | Zinc dust, Acetic Acid | Thiosalicylic Acid | Reduction of a disulfide linkage. orgsyn.orgrsc.org |
Convergent and Divergent Synthetic Strategies for this compound
The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the coupling of two pre-functionalized fragments, such as a naphthalene ring already bearing one of the desired groups with a reagent that introduces the second. Divergent strategies, on the other hand, would start from a common naphthalene precursor, which is then elaborated through different reaction pathways to introduce the sulfanyl and carboxyl moieties. The choice of strategy often depends on the availability of starting materials, desired scale, and the need to access structural analogues for further studies.
Sequential Functional Group Introduction
The most direct and classical approach to synthesizing this compound is the sequential introduction of the two functional groups onto the naphthalene core. This can be conceptualized via two primary pathways:
Pathway A: Carboxylation followed by Thiolation. This route would begin with a naphthalene derivative that is first carboxylated at the C-2 position to form a 2-naphthoic acid derivative. The subsequent introduction of a sulfanyl group at the C-1 position presents a regiochemical challenge. The carboxyl group is deactivating and directs electrophilic substitution primarily to the 5- and 8-positions. Therefore, modern C-H activation or directed metallation strategies would be necessary to achieve the desired 1,2-substitution pattern.
Pathway B: Thiolation followed by Carboxylation. Alternatively, one could start by introducing a thiol or protected thiol group at the C-1 position of the naphthalene ring. The subsequent carboxylation at the C-2 position would then be required. The sulfanyl group is an ortho-, para-director for electrophilic substitution, which would favor the introduction of the carboxyl group at the desired C-2 position. However, the thiol group's sensitivity to oxidation often necessitates the use of a protecting group, such as a methyl or benzyl (B1604629) thioether, which must be cleaved in a final step. A notable method involves the efficient chalcogenylation of electron-rich naphthalene derivatives like 2-naphthols and 2-naphthylamines, catalyzed by iron(III) chloride and potassium iodide, which selectively yields C1-functionalized products. d-nb.info
One-Pot and Multi-Component Reaction Design
Modern synthetic chemistry emphasizes efficiency through one-pot and multi-component reactions (MCRs), which reduce waste and improve yields by minimizing intermediate purification steps. rsc.org While a specific MCR for this compound is not prominently documented, established methodologies for multifunctional naphthalenes provide a blueprint.
For instance, ruthenium-catalyzed three-component reactions have been developed for the modular synthesis of complex naphthalenes from simple naphthalene precursors, olefins, and alkyl bromides. rsc.org A hypothetical one-pot synthesis could be designed by adapting such principles. One could envision a tandem reaction involving the annulation of appropriately substituted precursors that already contain the sulfur and protected carboxyl functionalities, leading directly to the naphthalene core. researchgate.net For example, a Wacker-type decarboxylative benzannulation of sulfonyl o-allylchalcones has been shown to produce sulfonyl naphthalenes in a one-pot process. researchgate.net Adapting such a cyclization strategy with precursors designed to yield the 1-sulfanyl-2-carboxy pattern is a viable, albeit challenging, synthetic goal.
Advanced Catalytic Methods in Thio- and Carboxy-Functionalization
The introduction of both sulfanyl (thio) and carboxyl groups has been significantly advanced by the development of sophisticated catalytic systems. These methods offer high selectivity and functional group tolerance under mild conditions. researchgate.net
Catalytic Thiolation: Transition-metal-catalyzed C-S bond formation is a powerful tool for introducing sulfur functionalities. researchgate.net
Iron-Catalyzed Thiolation: An efficient method for the C1-sulfanylation of electron-rich naphthalenes (e.g., 2-naphthol, 2-naphthylamine) uses iron(III) chloride and potassium iodide as catalysts with diorganoyl disulfides. d-nb.info This system is believed to proceed through the in-situ generation of I₂, which catalyzes the electrophilic substitution. d-nb.info
Rhodium-Catalyzed Thiolation: Rh(III)-catalyzed C-H thiolation has been demonstrated for various aromatic compounds, offering a direct route to functionalize C-H bonds without pre-activation. researchgate.net
Catalytic Carboxylation: The direct carboxylation of aromatic C-H bonds is a highly desirable transformation.
Enzymatic Carboxylation: A notable example is the enzymatic carboxylation of naphthalene itself to 2-naphthoate, catalyzed by naphthalene carboxylase. nih.gov This reaction proceeds via a proposed 1,3-dipolar cycloaddition to a prenylated flavin mononucleotide (prFMN) cofactor. nih.gov While this biological method is highly specific for the C-2 position, it highlights the potential of biocatalysis.
Decarboxylative Coupling: A copper-catalyzed decarboxylative halosulfonylation has been developed to convert aromatic carboxylic acids into sulfonyl chlorides, which can then be reacted with amines to form sulfonamides in a one-pot process. nih.gov This strategy of using a carboxyl group as a directing group that is ultimately replaced could be conceptually adapted for other functionalizations.
Table 1: Selected Catalytic Methods for Naphthalene Functionalization
| Functionalization | Catalyst System | Substrate Example | Key Features |
|---|---|---|---|
| Thiolation | FeCl₃ / KI | 2-Naphthol | Selective C1-sulfanylation; uses inexpensive catalysts. d-nb.info |
| Thiolation | Rh(III) Complexes | Azobenzenes | Direct C-H functionalization; requires directing groups. researchgate.net |
| Carboxylation | Naphthalene Carboxylase | Naphthalene | Biocatalytic; highly specific for C-2 position. nih.gov |
| Carboxylation | Metal Oxide Catalysts | Naphthoic Acid | High-temperature process for dicarboxylic acids. google.com |
Chemo- and Regioselective Synthesis Considerations
Achieving the precise 1,2-disubstitution pattern of this compound requires stringent control over both chemo- and regioselectivity. Chemoselectivity involves differentiating between multiple reactive sites or functional groups, while regioselectivity pertains to the specific location of the newly introduced group on the naphthalene ring.
Control of Functional Group Introduction and Transformation
The synthesis of polysubstituted naphthalenes is often complicated by the influence of existing substituents on the reactivity of the aromatic ring. researchgate.net The order of functional group introduction is therefore a critical strategic decision.
Directing Group Effects: The inherent directing effects of the sulfanyl and carboxyl groups are opposing for the desired 1,2-pattern in classical electrophilic substitution. The -COOH group is meta-directing, while the -SH group is ortho-, para-directing. This makes a stepwise electrophilic substitution challenging.
C-H Activation/Directed Metallation: To overcome the limitations of classical methods, directed C-H activation has become a powerful strategy. anr.fr For example, a carboxylic acid can act as a directing group to facilitate metal-catalyzed functionalization at the adjacent ortho position. This would be an ideal strategy for a late-stage thiolation of 2-naphthoic acid.
Table 2: Regioselectivity in Naphthalene Substitution
| Starting Material | Reagent/Catalyst | Position of Substitution | Rationale |
| 2-Naphthol | (PhS)₂ / FeCl₃, KI | C-1 | The hydroxyl group is a strong activating ortho-, para-director, favoring electrophilic attack at C-1. d-nb.info |
| 2-Naphthylamine | (PhSe)₂ / FeCl₃, KI | C-1 | The amino group is a strong activating ortho-, para-director, favoring electrophilic attack at C-1. d-nb.info |
| Naphthalene | Naphthalene Carboxylase | C-2 | The enzyme's active site provides high regioselectivity for the C-2 position. nih.gov |
| o-Alkynylbenzaldehydes | Ipy₂BF₄ / Alkynes | Varies | Metal-free cycloaddition protocol that allows for regioselective assembly of polysubstituted naphthalenes. acs.orgacs.org |
Stereochemical Aspects in Related Naphthalene Systems
While this compound is itself an achiral molecule, stereochemistry becomes a relevant consideration in the context of its derivatives or in certain synthetic routes involving chiral precursors.
Atropisomerism: Naphthalene derivatives can exhibit axial chirality (atropisomerism) when rotation around a single bond is restricted due to steric hindrance. This is common in 1,1'-binaphthyl compounds but could also potentially arise in a derivative of this compound if a sufficiently bulky substituent were placed at the 8-position or on the sulfur atom, creating a sterically crowded environment that hinders free rotation of the C1-S bond or C2-COOH bond.
Enzymatic Reactions: Synthetic strategies employing enzymes often involve high degrees of stereoselectivity. For example, the oxidation of related bicyclic aromatic compounds like 9,10-dihydrophenanthrene (B48381) by naphthalene dioxygenase proceeds with high regio- and stereospecificity to yield chiral cis-diol products. nih.gov If a synthetic precursor to the target molecule were generated through such a biocatalytic route, its stereochemistry would need to be considered in subsequent steps.
Chiral Auxiliaries and Reagents: The synthesis of optically active naphthalene derivatives often relies on the use of chiral starting materials, reagents, or auxiliaries. researchgate.net For instance, chiral tagging reagents containing a naphthalene fluorophore have been developed for the enantiomeric analysis of various compounds, highlighting the importance of stereochemistry in the broader class of naphthalene derivatives. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Sulfanylnaphthalene 2 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, most notably nucleophilic acyl substitution. pressbooks.pub
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. pressbooks.pubmasterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edu Subsequently, a leaving group is expelled, and the carbonyl group is reformed. vanderbilt.edu
For 1-sulfanylnaphthalene-2-carboxylic acid, direct nucleophilic substitution is often challenging under basic conditions because the carboxylic acid is readily deprotonated to form a carboxylate, which is unreactive towards nucleophiles. libretexts.org Therefore, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group. libretexts.org A common method is the reaction with thionyl chloride (SOCl₂) to form the highly reactive 1-sulfanylnaphthalene-2-carbonyl chloride. vanderbilt.edulibretexts.org This acid chloride can then readily react with various nucleophiles.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Thionyl chloride (SOCl₂) | 1-Sulfanylnaphthalene-2-carbonyl chloride | Acid Chloride Formation |
| 1-Sulfanylnaphthalene-2-carbonyl chloride | Alcohol (R'OH) | 1-Sulfanylnaphthalene-2-carboxylate ester | Esterification |
| 1-Sulfanylnaphthalene-2-carbonyl chloride | Ammonia (B1221849) (NH₃) | 1-Sulfanylnaphthalene-2-carboxamide | Amidation |
| 1-Sulfanylnaphthalene-2-carbonyl chloride | Carboxylate (R'COO⁻) | Naphthalene-1-sulfanyl-2-carboxylic anhydride | Anhydride Formation |
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While simple carboxylic acids are generally stable to heat, decarboxylation can occur under specific conditions, particularly if the structure can stabilize the resulting carbanion or if a concerted mechanism is possible. masterorganicchemistry.com For instance, β-keto acids undergo decarboxylation readily upon heating through a cyclic transition state. masterorganicchemistry.comkhanacademy.org
In the case of this compound, which does not have a β-keto group, direct thermal decarboxylation is not a facile process. However, oxidative decarboxylation pathways exist for α-thio carboxylic acids. google.com This process involves the reaction of the α-thio carboxylic acid with an oxidizing agent, such as a positive halogen source like N-chlorosuccinimide or an alkali metal periodate, leading to the loss of the carboxylic acid carbon atom and the formation of a ketone. google.com
Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com After a series of proton transfer steps, a molecule of water is eliminated to form the ester. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
Amidation: The direct reaction of this compound with an amine is generally difficult because the basic amine will deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgrsc.org Heating this salt to high temperatures (above 100°C) can drive off water and form the amide, but this method is often not practical. libretexts.org A more common approach is to first convert the carboxylic acid into a more reactive derivative, such as the acid chloride, which then readily reacts with an amine to form the corresponding amide. uomustansiriyah.edu.iq Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation of the carboxylic acid with a primary or secondary amine by activating the carboxylic acid. libretexts.org
Reactivity Profiles of the Sulfanyl (B85325) (Thiol) Moiety
The sulfanyl (or thiol) group (-SH) is the sulfur analog of an alcohol group and exhibits its own characteristic reactivity, primarily involving oxidation and nucleophilicity. wikipedia.orgmasterorganicchemistry.com
The sulfur atom in the thiol group exists in a low oxidation state and is susceptible to oxidation. libretexts.org Mild oxidizing agents, such as iodine or bromine in the presence of a base, can oxidize the thiol to a disulfide (a compound containing an S-S bond). wikipedia.org
Stronger oxidizing agents, like hydrogen peroxide or sodium hypochlorite (B82951), can further oxidize the sulfanyl group. wikipedia.org The initial oxidation product is a sulfenic acid (R-SOH). youtube.comnih.gov Further oxidation leads to the formation of a sulfinic acid (R-SO₂H) and ultimately a sulfonic acid (R-SO₃H). youtube.com The reactivity of the sulfur atom decreases as its oxidation state increases. nih.gov
Table 2: Oxidation Products of the Sulfanyl Moiety
| Starting Material | Oxidizing Agent | Product |
| This compound | Mild (e.g., I₂) | 1,1'-Disulfanediylbis(naphthalene-2-carboxylic acid) |
| This compound | Moderate (e.g., H₂O₂) | 1-Sulfenoylnaphthalene-2-carboxylic acid |
| 1-Sulfenoylnaphthalene-2-carboxylic acid | Strong (e.g., H₂O₂) | 1-Sulfinoylnaphthalene-2-carboxylic acid |
| 1-Sulfinoylnaphthalene-2-carboxylic acid | Strong (e.g., H₂O₂) | 1-Sulfonaphthalene-2-carboxylic acid |
The thiol group is more acidic than the corresponding alcohol group. masterorganicchemistry.com Therefore, this compound can be deprotonated by a suitable base to form a thiolate anion. This thiolate is an excellent nucleophile and can participate in nucleophilic substitution reactions. masterorganicchemistry.com
A common transformation is the formation of thioethers (sulfides). This is typically achieved through the reaction of the thiolate with an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com
Disulfide Bond Formation and Redox Chemistry
The sulfanyl group of this compound is readily susceptible to oxidation, a characteristic feature of thiols. The principal oxidation product is the corresponding disulfide, 2,2'-disulfanediyldinaphthalene-1,1'-dicarboxylic acid. This transformation is a key aspect of the molecule's redox chemistry and can be initiated by a variety of oxidizing agents.
The mechanism of disulfide formation can proceed through several pathways, often influenced by the nature of the oxidant and the reaction conditions. nih.govsci-hub.se In many cases, the oxidation is a two-step process involving the formation of intermediate reactive sulfur species. nih.gov One common pathway involves a two-electron oxidation to a sulfenic acid intermediate (RSOH), which then rapidly reacts with another thiol molecule to yield the disulfide and water. nih.gov Alternatively, one-electron oxidation can generate a thiyl radical (RS•). The recombination of two thiyl radicals directly forms the disulfide bond. nih.gov Under certain physiological conditions, a thiyl radical might react with a thiolate anion (RS⁻) to form a disulfide radical anion, which can then be oxidized to the disulfide. nih.gov
The process of disulfide formation can be reversible. Disulfide bonds can be cleaved back to the corresponding thiols by reducing agents. This thiol-disulfide interchange is a fundamental process in biological systems, often mediated by cellular reductants like glutathione. libretexts.org The kinetics of such thiol-disulfide exchange reactions are complex and dependent on factors such as the pKa of the participating thiols and the stability of the disulfide bond. acs.orgnih.gov
Table 1: General Mechanisms of Thiol Oxidation to Disulfide
| Mechanism | Key Intermediates | Description | Citation |
| Two-Electron Oxidation | Sulfenic Acid (RSOH) | The thiol is oxidized to a sulfenic acid, which then reacts with another thiol molecule. | nih.gov |
| One-Electron Oxidation | Thiyl Radical (RS•) | Two thiyl radicals, formed by one-electron oxidation, combine to form the disulfide. | nih.gov |
| Thiol-Disulfide Exchange | Mixed Disulfide | A thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. | libretexts.org |
Interplay of Functional Groups on Reactivity
The proximate positioning of the sulfanyl and carboxylic acid groups in this compound leads to significant interactions that modulate the reactivity of both functionalities. These interactions are a manifestation of the "ortho-effect," where adjacent substituents on an aromatic ring influence each other's chemical behavior through steric and electronic effects.
The carboxylic acid group, being an ortho-directing group, can influence the reactivity of the sulfanyl group. researchgate.net A key interaction is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom of the sulfanyl group. This interaction can influence the acidity of both the carboxylic acid and the thiol. The electron-withdrawing nature of the carboxylic acid group can lower the pKa of the thiol, making it more acidic and increasing the concentration of the nucleophilic thiolate anion at a given pH. This, in turn, can enhance the rate of reactions where the thiolate acts as a nucleophile, such as in disulfide formation or Michael additions. nih.govnih.gov
Conversely, the sulfanyl group can also affect the properties of the carboxylic acid. The presence of the sulfur atom can influence the acidity and reactivity of the carboxyl group, although this effect is generally less pronounced than the influence of the carboxyl on the thiol.
The ortho-disposition of the sulfanyl and carboxylic acid groups provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often driven by the formation of a stable five- or six-membered ring.
A prominent example of such a reaction is the intramolecular condensation to form a thionolactone, specifically a derivative of naphtho[1,2-d]thiophen-2-one. This type of cyclization typically involves the activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of a coupling agent, followed by nucleophilic attack by the adjacent thiol sulfur. The reaction essentially constitutes an intramolecular acylation of the thiol.
While direct studies on the cyclization of this compound are not extensively documented, analogous intramolecular cyclizations of hydroxy acids to lactones are well-established, proceeding through nucleophilic attack of the hydroxyl group on the carboxylic acid or its activated derivative. youtube.com Similar principles apply to the thiol-carboxylic acid system. The synthesis of related benzothiophene (B83047) and naphthalene (B1677914) carboxylic acid derivatives often involves cyclization steps that highlight the propensity of ortho-substituted systems to form fused rings. researchgate.net
Table 2: Potential Intramolecular Cyclization Products
| Reactant | Reaction Type | Product | Driving Force |
| This compound | Intramolecular Condensation | Naphtho[1,2-d]thiophen-2-one derivative | Formation of a stable fused five-membered thionolactone ring. |
Advanced Mechanistic Studies using Kinetic and Spectroscopic Probes
A thorough understanding of the reaction mechanisms of this compound requires the application of advanced analytical techniques. Kinetic studies and spectroscopic probes are indispensable tools for elucidating reaction pathways, identifying intermediates, and determining rate-limiting steps.
Kinetic studies, such as monitoring the rate of disulfide formation under various conditions (e.g., changing pH, oxidant concentration), can provide valuable insights into the reaction mechanism. rsc.orgresearchgate.net For instance, determining the reaction order with respect to the thiol and the oxidant can help to distinguish between different mechanistic pathways. sci-hub.se The temperature dependence of the reaction rate can be used to determine activation parameters, which can further illuminate the nature of the transition state. rsc.org
Spectroscopic methods are crucial for the identification and characterization of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to follow the progress of a reaction and to determine the structure of the products. Changes in chemical shifts can provide information about the electronic environment of the nuclei, reflecting the effects of functional group transformations.
Infrared (IR) spectroscopy is useful for identifying the presence of key functional groups, such as the S-H stretch of the thiol, the C=O stretch of the carboxylic acid, and the disappearance of the S-H band upon disulfide formation. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor reactions involving chromophoric species. The formation of the disulfide bond, for example, leads to a change in the electronic structure of the molecule, which can be observed as a change in the UV-Vis absorption spectrum.
Mass spectrometry (MS) is essential for determining the molecular weight of products and for identifying transient intermediates, especially when coupled with techniques like electrospray ionization (ESI) that can gently ionize molecules from solution.
While specific spectroscopic and kinetic data for this compound are not extensively reported in the literature, the application of these standard techniques, as demonstrated in studies of related phenols, naphthols, and thiols, would be the established approach to unravel the intricacies of its chemical reactivity. researchgate.netresearchgate.netsigmaaldrich.comresearchgate.net
Derivatization Strategies and Functionalization of 1 Sulfanylnaphthalene 2 Carboxylic Acid
Synthesis of Carboxylic Acid Derivatives for Specific Research Applications
The carboxylic acid group is a primary site for derivatization, readily undergoing conversion to various functional groups. These transformations are fundamental in organic synthesis and are employed to alter the reactivity, solubility, and electronic properties of the parent molecule.
Esters are commonly synthesized from carboxylic acids through reactions with alcohols. A classic method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). gla.ac.uk This is an equilibrium-driven reaction, and removal of water can drive it to completion. gla.ac.uk Alternatively, activating agents can be used to facilitate the reaction under milder conditions. organic-chemistry.org For 1-sulfanylnaphthalene-2-carboxylic acid, esterification would yield the corresponding 1-sulfanyl-2-naphthoate ester.
Thioesters can be formed from the carboxylic acid group by reaction with a thiol (R'-SH) using a coupling reagent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can activate the carboxylic acid, allowing for nucleophilic attack by the thiol to form the thioester linkage. organic-chemistry.org This method is distinct from thioester formation involving the molecule's own sulfanyl (B85325) group.
Table 1: Reagents for Ester and Thioester Synthesis from the Carboxylic Acid Group
| Derivative | Reagent(s) | Typical Conditions |
|---|---|---|
| Ester | Alcohol (R-OH), H₂SO₄ (catalyst) | Heat, often with water removal gla.ac.uk |
| Ester | Alcohol (R-OH), DCC/DMAP | Room temperature organic-chemistry.org |
| Thioester | Thiol (R'-SH), TFFH | Mild conditions organic-chemistry.org |
| Thioester | Thiol (R'-SH), Pyridine-borane complex | Metal-free catalysis rsc.org |
Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids directly with amines, the acid group must first be activated. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine. rsc.org This two-step, one-pot synthesis is highly efficient. rsc.org Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid and amine, a cornerstone of peptide synthesis. openstax.org This approach is crucial for creating peptidomimetics, where the this compound scaffold can be incorporated into peptide-like structures.
Table 2: Common Methods for Amide Synthesis
| Method | Reagent(s) | Key Features |
|---|
Acyl halides , particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids. They serve as valuable precursors for the synthesis of other derivatives like esters, amides, and anhydrides. pressbooks.pub The most common method for preparing an acyl chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). openstax.orglibretexts.org Other reagents like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. pressbooks.pub For this compound, this reaction would yield 1-sulfanylnaphthalene-2-carbonyl chloride.
Anhydrides can be prepared from acyl chlorides. The reaction of an acyl chloride with a carboxylate salt or a carboxylic acid (often in the presence of a non-nucleophilic base like pyridine) yields an acid anhydride. pressbooks.pub This allows for the synthesis of both symmetrical and mixed anhydrides.
Table 3: Synthesis of Acyl Halides and Anhydrides
| Derivative | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Acyl Chloride | Carboxylic Acid | SOCl₂ or (COCl)₂ | 1-Sulfanylnaphthalene-2-carbonyl chloride libretexts.org |
| Acyl Bromide | Carboxylic Acid | PBr₃ | 1-Sulfanylnaphthalene-2-carbonyl bromide pressbooks.pub |
| Anhydride | Acyl Chloride | Carboxylic Acid, Pyridine | Carboxylic Anhydride pressbooks.pub |
Synthesis of Sulfanyl Group Derivatives
The sulfanyl group (-SH) is a versatile functional handle that can be derivatized through various reactions, including oxidation and acylation, providing access to a different class of compounds.
While the carboxylic acid group can be converted to a thioester (Section 4.1.1), the sulfanyl group can also participate in thioester formation. In this case, the sulfanyl group acts as the nucleophile, reacting with an activated carboxylic acid or an acylating agent (such as an acyl chloride or acid anhydride) to form a thioester. This reaction is a direct S-acylation of the thiol. For this compound, this would result in a molecule with both a carboxylic acid (or carboxylate) and a thioester moiety.
The sulfanyl group can be oxidized to form more highly oxidized sulfur functional groups. A key transformation is the conversion to a sulfonyl chloride (-SO₂Cl). This is typically achieved by oxidative chlorination, for instance, using chlorine in the presence of water or reagents like N-chlorosuccinimide (NCS) in aqueous media. organic-chemistry.org
Once the 1-sulfanylnaphthalene-2-sulfonyl chloride is formed, it becomes a versatile intermediate for further derivatization.
Sulfonamides are prepared by the reaction of the sulfonyl chloride with a primary or secondary amine. organic-chemistry.orgwikipedia.org This reaction is a classic method for forming the stable sulfonamide linkage, which is a key functional group in many pharmaceuticals. wikipedia.org
Sulfonyl esters are formed by reacting the sulfonyl chloride with an alcohol.
These transformations significantly alter the electronic and steric properties of the original molecule, opening avenues for diverse applications.
Table 4: Derivatization of the Sulfanyl Group
| Reaction | Intermediate | Reagent(s) for Final Step | Product |
|---|---|---|---|
| Thioesterification | N/A (Direct Acylation) | Acyl Chloride (R-COCl) | Thioester |
| Sulfonamide Synthesis | Sulfonyl Chloride | Amine (RNH₂) | Sulfonamide wikipedia.org |
| Sulfonyl Ester Synthesis | Sulfonyl Chloride | Alcohol (R-OH) | Sulfonyl Ester |
Thiol-Ene Click Chemistry Applications
The thiol-ene "click" reaction has emerged as a powerful tool in materials science and bioconjugation due to its high efficiency, stereoselectivity, and mild reaction conditions, often proceeding with minimal byproducts. nih.govresearchgate.netyoutube.com This reaction involves the radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond (an ene) to form a stable thioether linkage. alfa-chemistry.comvander-lingen.nl The process can be initiated by light (photo-initiation) or heat, often with a radical initiator. nih.govresearchgate.net
The thiol group of this compound is an excellent candidate for such reactions. It can be readily conjugated to a wide variety of alkene-containing molecules, including polymers, biomolecules, and functionalized surfaces. The anti-Markovnikov addition of the thiyl radical to the alkene ensures high regioselectivity. vander-lingen.nl This functionalization introduces the bulky and chromophoric naphthalenecarboxylic acid moiety into the target structure, potentially imparting unique photophysical or binding properties. For instance, its application in modifying polymers can enhance their thermal stability or refractive index, while conjugation to peptides or nanoparticles can be used for labeling or creating targeted delivery systems. nih.govnih.govresearchgate.net
Below is a table illustrating potential thiol-ene reactions with this compound.
| Alkene Reactant | Product Structure (Illustrative) | Potential Application |
| Allyl-terminated Poly(ethylene glycol) | Naphthalene-functionalized PEG | Drug delivery, surface modification |
| N-Allyl-maleimide | Thioether-linked maleimide | Bioconjugation handle |
| 1-Octene | 1-(Octylthio)naphthalene-2-carboxylic acid | Synthesis of functionalized surfactants |
Bifunctional Derivatization: Simultaneous Modification of Thiol and Carboxylic Acid
The dual functionality of this compound presents both a challenge and an opportunity. To achieve selective modification at one site without affecting the other, a carefully planned strategy using protecting groups is essential.
Orthogonal Protection and Deprotection Strategies
Orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions. wikipedia.orgnih.gov For this compound, the thiol and carboxylic acid groups can be protected with orthogonal pairs to direct reactivity.
The carboxylic acid can be protected as an ester, such as a methyl or ethyl ester (removable by base hydrolysis) or a benzyl (B1604629) ester (removable by catalytic hydrogenolysis). oup.com The thiol group is highly nucleophilic and susceptible to oxidation, necessitating protection. thieme-connect.de Common thiol protecting groups include the trityl (Trt) group, which is labile to mild acid, or the tert-butyl (tBu) group, which requires stronger acidic conditions for cleavage. thieme-connect.debiosynth.com
An effective orthogonal strategy would be to protect the carboxylic acid as a benzyl ester and the thiol as a trityl thioether. The trityl group can be selectively removed with a mild acid like trifluoroacetic acid (TFA) to expose the thiol for a reaction, leaving the benzyl ester intact. Conversely, the benzyl group can be removed via hydrogenolysis (H₂, Pd/C) to free the carboxylic acid while the trityl group remains, allowing for amide bond formation. uchicago.edu
| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |
| Carboxylic Acid | Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid used for Trityl removal. |
| Thiol | Trityl (Trt) | Mild Acid (e.g., TFA, HCl in ether) | Stable to hydrogenolysis conditions. |
| Carboxylic Acid | tert-Butyl (tBu) | Strong Acid (e.g., TFA) | Not orthogonal to many acid-labile thiol protecting groups. |
| Thiol | Acetamidomethyl (Acm) | Mercury(II) or Iodine | Orthogonal to acid/base labile groups. |
Multi-Site Functionalization for Complex Architectures
Leveraging orthogonal protection schemes enables the sequential, site-specific functionalization of this compound, facilitating the construction of complex molecular architectures. researchgate.netnih.govresearchgate.net This step-wise approach is crucial for synthesizing molecules where different functionalities are required at each position.
For example, a synthetic route could begin with the orthogonally protected diester/thioether.
Step 1: Carboxylic Acid Derivatization. The benzyl ester is selectively removed via hydrogenolysis. The now-free carboxylic acid can be coupled with a primary amine using standard peptide coupling reagents (e.g., HATU, EDAC) to form a stable amide bond. acs.org
Step 2: Thiol Derivatization. Subsequently, the trityl protecting group on the thiol is removed under mild acidic conditions. The exposed thiol can then undergo a variety of reactions, such as alkylation with an alkyl halide to form a new thioether or a Michael addition to an α,β-unsaturated carbonyl compound.
This controlled, multi-site functionalization allows for the precise assembly of complex structures, such as targeted drug conjugates or specialized ligands for metal coordination, where the naphthalene (B1677914) core acts as a rigid scaffold.
Derivatization for Analytical Method Development
The intrinsic properties of the naphthalene ring system make this compound and its derivatives suitable for various analytical applications. Derivatization is a common strategy to enhance the detectability of molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC) and fluorescence spectroscopy. researchgate.netdntb.gov.ua
The naphthalene moiety is a strong chromophore, providing good UV-Vis absorbance for detection. mdpi.comnih.gov However, derivatization can significantly improve sensitivity and selectivity. The carboxylic acid group is a prime target for derivatization. It can be reacted with fluorescent labeling reagents, such as 4-amino-1,8-naphthalimide derivatives or bromomethylcoumarins, to produce highly fluorescent esters or amides. nih.govthermofisher.com This allows for quantification at much lower concentrations using fluorescence detectors.
Furthermore, the introduction of silyl groups onto the naphthalene ring has been shown to cause bathochromic shifts (to longer wavelengths) in absorption maxima and increase fluorescence intensities, which could be another route to enhance its analytical signal. mdpi.com Derivatization can also be used to improve chromatographic behavior or ionization efficiency in mass spectrometry. For instance, reacting the carboxylic acid to form an amide can improve its retention in reverse-phase chromatography. researchgate.net
| Derivatization Strategy | Target Group | Analytical Enhancement | Technique |
| Esterification with a fluorescent alcohol | Carboxylic Acid | Introduces a highly fluorescent tag for trace analysis. | HPLC-Fluorescence |
| Amide coupling with a primary amine | Carboxylic Acid | Improves chromatographic retention and ionization efficiency. | LC-MS |
| Silylation of the naphthalene ring | Naphthalene Core | Increases fluorescence quantum yield and shifts λmax. mdpi.com | Fluorescence Spectroscopy |
| Reaction with isothiocyanates | Thiol Group | Creates a dithiocarbamate with a strong UV chromophore. mdpi.comnih.gov | HPLC-UV/Vis |
Supramolecular Chemistry Involving 1 Sulfanylnaphthalene 2 Carboxylic Acid
Hydrogen Bonding Networks and Self-Assembly
Hydrogen bonds are the principal directional forces in the self-assembly of 1-sulfanylnaphthalene-2-carboxylic acid, creating robust networks that define the crystal packing. The presence of both a strong hydrogen bond donor (-COOH) and a potential weak donor/acceptor (-SH) allows for a variety of interaction motifs.
The carboxylic acid group is a powerful structure-directing moiety in supramolecular chemistry. In the solid state, carboxylic acids predominantly form cyclic dimers through a pair of strong O-H···O hydrogen bonds, creating a highly stable eight-membered ring motif (R²₂(8)). mdpi.comnih.gov This dimerization is a common feature and is expected to be a primary organizing interaction in the self-assembly of this compound. nih.gov The stability of this dimer arises from the cooperative nature of the two hydrogen bonds.
Beyond simple dimerization, these carboxylic acid groups can also participate in the formation of extended chains or sheets. osaka-u.ac.jp For instance, in related naphthalene-based dicarboxylic acids, molecules are linked through hydrogen bonds in their carboxyl groups to form infinite chains. sci-hub.se In some cases, instead of a dimer, a catemer motif can form, where molecules are linked in a head-to-tail fashion. The choice between a dimer and a catemer is often influenced by steric hindrance or the presence of other competing interactions within the crystal lattice. osaka-u.ac.jp In studies of analogous flexible carboxylic acids attached to a naphthalene (B1677914) ring, the hydrogen bonding pattern of the carboxylic acid groups was found to be dependent on the position of heteroatoms and the orientation of the functional groups. wikipedia.org
| Interaction Type | Typical Bond Length (Å) | Description |
| O-H···O (Carboxylic Acid Dimer) | 2.6 - 2.7 | A robust and highly directional interaction leading to the formation of cyclic dimers. |
| C-H···O | 2.8 - 3.5 | Weaker hydrogen bonds that contribute to the overall stability of the crystal packing. |
| C-H···S | 2.8 - 3.0 | Weak interactions involving the sulfanyl (B85325) group that can influence molecular conformation. wikipedia.org |
This table presents representative data for the types of hydrogen bonds observed in similar molecular structures.
The sulfanyl (-SH) group, while a weaker hydrogen bond donor and acceptor than the carboxylic acid group, plays a significant role in modulating the supramolecular architecture. It can participate in weaker C-H···S hydrogen bonds, which, although less energetic than conventional hydrogen bonds, can be crucial in determining the final crystal packing arrangement. wikipedia.orgjaptronline.com In a structural study of a related naphthalenic compound containing a sulfanyl group, weak C-H···S interactions with bond lengths around 2.9 Å were observed. wikipedia.org These interactions can influence the conformation of the molecule and contribute to the formation of three-dimensional networks.
Furthermore, the sulfur atom can act as a hydrogen bond acceptor, although this interaction is generally weak. The interplay between the strong O-H···O hydrogen bonds of the carboxylic acid dimers and these weaker interactions involving the sulfanyl group can lead to complex and unique packing motifs. The presence of the sulfanyl group can also introduce steric effects that may favor certain packing arrangements over others.
In the crystal structure of this compound, it is plausible to find mixed hydrogen bonding motifs where both the carboxylic acid and the sulfanyl group are involved. For example, a carboxylic acid group from one molecule might interact with the sulfanyl group of another, although this would be a less common and weaker interaction compared to the robust carboxylic acid dimer. More likely, the sulfanyl groups will form secondary networks of weaker interactions that link the primary structures established by the carboxylic acid dimers.
π-Stacking Interactions and Naphthalene Core Contributions
The large, electron-rich naphthalene core of this compound provides a significant driving force for self-assembly through π-stacking interactions. These non-covalent interactions, arising from the attraction between aromatic rings, work in concert with hydrogen bonding to stabilize the resulting supramolecular structures.
π-stacking interactions occur when the π-orbitals of adjacent naphthalene rings overlap. These interactions are typically characterized by interplanar distances of 3.3 to 3.8 Å. The geometry of the stacking can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. rsc.org In many crystal structures of naphthalene derivatives, parallel-displaced stacking is common, as it minimizes electrostatic repulsion between the aromatic rings.
The strength of these interactions can be influenced by the presence of substituents on the aromatic rings. The electron-donating or electron-withdrawing nature of the carboxylic acid and sulfanyl groups can modulate the electron density of the naphthalene core, thereby affecting the strength and geometry of the π-stacking. Computational studies on related systems have shown that the interplay between π-stacking and inter-stacking interactions, such as C-H···O or C-H···S bonds, is crucial in determining the final crystal architecture.
| Interaction Type | Typical Distance (Å) | Energy (kcal/mol) |
| π-π Stacking (Parallel-displaced) | 3.3 - 3.8 | ~2-5 |
| C-H···π | 2.5 - 3.0 (H to ring centroid) | ~1-3 |
This table presents representative data for π-interactions involving aromatic systems.
The combination of directional hydrogen bonding and less directional but significant π-stacking interactions leads to the formation of well-defined, three-dimensional supramolecular architectures. Hydrogen-bonded dimers or chains can assemble into layers or columns through π-stacking of the naphthalene cores. mdpi.com For instance, studies on naphthalene dicarboxamides have revealed how hydrogen-bonded ladder motifs are further organized by π-π stacking and C-H···π interactions involving the naphthalene rings. mdpi.com
The orientation of the naphthalene rings relative to one another will be a compromise between maximizing favorable π-stacking and satisfying the geometric constraints imposed by the hydrogen-bonding network. osaka-u.ac.jpwikipedia.org This synergy between different types of non-covalent forces is a key principle in crystal engineering and is fundamental to understanding the solid-state structure of this compound. The resulting self-assembled structures can exhibit properties, such as charge transport or luminescence, that are directly related to the nature and extent of these intermolecular interactions. osaka-u.ac.jp
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry focuses on the formation of unique structural complexes between a larger host molecule and a smaller guest molecule. The design of synthetic receptors capable of selective binding is a cornerstone of this field, with applications ranging from sensing to catalysis.
Currently, there is no published research detailing the design of receptors based on the this compound scaffold. In principle, this molecule could itself act as a guest, binding within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. nih.gov The naphthalene unit provides a rigid and electron-rich aromatic surface suitable for engaging in π-π stacking interactions, while the carboxylic acid and thiol groups offer sites for hydrogen bonding or electrostatic interactions.
Conversely, this compound could be incorporated into a larger macrocyclic structure to create a host receptor. The defined geometry of the naphthalene backbone would provide a pre-organized cavity for guest binding. The strategic placement of the thiol and carboxylic acid groups could then be used to achieve selective recognition of specific guest molecules through complementary interactions. The design of such hosts remains a prospective area of research.
The combination of a thiol and a carboxylic acid group on a rigid scaffold presents a unique bidentate recognition site. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, often leading to the formation of predictable dimeric structures. nih.gov Thiols are also effective hydrogen bond donors and acceptors and can participate in various non-covalent interactions.
The dual functionality of this compound could be leveraged for the selective recognition of substrates that can interact simultaneously with both the thiol and carboxylic acid groups. For instance, molecules containing complementary functionalities, such as an amidine or a guanidinium (B1211019) group, could potentially form multiple hydrogen bonds, leading to high-affinity binding. The acidity of the thiol and carboxylic acid groups is a key factor; thiocarboxylic acids are typically more acidic than their carboxylic acid analogs, which would influence the nature of the interactions (neutral hydrogen bonds vs. proton-transfer and salt-bridge formation). rsc.org However, no studies have specifically characterized this thiol-carboxylic acid motif on a naphthalene core as a recognition element.
Formation of Co-Crystals and Organic Frameworks
The assembly of molecules into ordered, solid-state structures through non-covalent interactions is a fundamental aspect of crystal engineering. Co-crystals, which contain two or more different molecules in the same crystal lattice, and metal-organic frameworks (MOFs), which consist of metal ions or clusters linked by organic ligands, are two major classes of such materials.
There are no documented co-crystals or organic frameworks specifically incorporating this compound. However, established design principles allow for the prediction of its potential behavior. The carboxylic acid group is a robust and highly directional hydrogen-bond donor and acceptor, frequently utilized in the formation of supramolecular synthons—reliable and predictable interaction patterns. researchgate.net A common synthon is the carboxylic acid dimer, which could serve as a primary organizing feature in a crystal structure. nih.gov
The thiol group adds another layer of potential interactions, including S-H···O, S-H···N, and S-H···S hydrogen bonds. Furthermore, both the carboxylic acid and the deprotonated thiol (thiolate) can act as ligands to coordinate with metal centers, suggesting that this compound could be a valuable ligand for constructing novel metal-organic frameworks. nih.govnih.gov The combination of a hard carboxylate donor and a soft thiolate donor could lead to frameworks with interesting topologies or selective metal-binding properties.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules and, consequently, different physical properties. rsc.org There are no reports on the polymorphism of this compound in the scientific literature.
The potential for polymorphism in this compound is high due to the conformational flexibility between the naphthalene ring and the carboxylic acid group, as well as the multiple possibilities for hydrogen bonding involving both the acid and thiol functionalities. Different arrangements, such as the classic carboxylic acid dimer versus a catemer (chain) motif, or various hydrogen-bonding schemes involving the thiol group, could lead to different crystal packing and the emergence of polymorphs. nih.gov The study of its crystallization behavior under various conditions would be necessary to identify and characterize any potential polymorphs.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Synthetic Intermediates and Building Blocks
The structural characteristics of 1-sulfanylnaphthalene-2-carboxylic acid, namely the presence of reactive thiol and carboxylic acid groups on a naphthalene (B1677914) backbone, position it as a valuable precursor and building block in organic synthesis.
Precursors for Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Sulfur-containing PAHs are of particular interest due to their unique electronic and optical properties. nih.govrsc.org The synthesis of these specialized PAHs often involves cyclization reactions to build the extended aromatic systems. youtube.com
Theoretically, this compound could serve as a precursor for the synthesis of sulfur-containing PAHs. The presence of the thiol group provides a reactive site for intramolecular cyclization reactions, potentially leading to the formation of thieno-fused naphthalene derivatives. For instance, through an intramolecular cyclodehydration or a related cyclization strategy, the thiol and carboxylic acid groups, or a derivative thereof, could react to form a new heterocyclic ring fused to the naphthalene core. researchgate.net The synthesis of various phenanthro[9,10-b]thiophene (B185703) derivatives has been achieved through palladium-catalyzed C-H bond arylations, demonstrating a strategy for creating sulfur-containing PAHs. nih.gov While not directly employing this compound, these methods highlight the feasibility of constructing complex sulfur-containing aromatic systems from appropriate precursors. nih.govthieme-connect.com
Monomers for Polymer Synthesis
Naphthalene-based dicarboxylic acids are well-established monomers for the production of high-performance polyesters. A notable example is 2,6-naphthalenedicarboxylic acid, which is a key component in the synthesis of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and barrier properties. wikipedia.org The polymerization typically occurs through the reaction of the dicarboxylic acid with a diol. acs.org
Given the presence of a carboxylic acid group, this compound could potentially act as a monomer in polymerization reactions. The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The thiol group, in this context, would introduce additional functionality into the polymer backbone. This pendant thiol group could be utilized for post-polymerization modifications, such as cross-linking to enhance the material's mechanical properties or for the attachment of other functional molecules. The synthesis of coordination polymers based on naphthalene-1,8-dicarboxylate demonstrates the utility of naphthalene-based acids in creating polymeric structures. rsc.orgrsc.org
Chemical Biology Research Scaffolds
The naphthalene scaffold is recognized for its versatility in medicinal chemistry and chemical biology, often serving as the core structure for biologically active molecules. ijpsjournal.comresearchgate.netnih.gov The rigid and planar nature of the naphthalene ring system provides a defined framework for the spatial arrangement of functional groups.
Synthesis of Molecular Probes
Naphthalene derivatives are frequently employed in the design of fluorescent probes due to their inherent photophysical properties, such as high quantum yields and photostability. nih.gov The introduction of specific functional groups allows for the selective detection of various analytes. rsc.org Thiol-reactive probes are particularly valuable for labeling proteins and other biomolecules containing cysteine residues. thermofisher.com
This compound combines the fluorescent potential of the naphthalene core with a reactive thiol group and a versatile carboxylic acid handle. The thiol group itself can be a target for specific labeling, or it can be used to anchor the molecule to a surface or another molecule. The carboxylic acid provides a convenient point for attaching other functionalities, such as recognition elements or solubilizing groups. The synthesis of thiol-reactive fluorogenic probes based on the 7-oxanorbornadiene (B1225131) (OND) framework highlights the principle of using thiol-reactive groups in the development of fluorescent sensors. nih.govacs.org
Design of Functional Scaffolds for Biological Interaction Studies
In chemical biology, scaffolds are used to present functional groups in a specific three-dimensional arrangement to study interactions with biological macromolecules. The naphthalene moiety has been successfully used as a scaffold in the design of inhibitors for enzymes like SARS-CoV PLpro. nih.gov
This compound offers a rigid naphthalene platform with two distinct functional groups for derivatization. The carboxylic acid can be readily converted to an amide or ester, allowing for the attachment of various peptide sequences or small molecules designed to interact with a biological target. The thiol group can be used for immobilization onto a solid support or a protein surface, or it can be functionalized to introduce another point of interaction. The development of chiral thiolated naphthalene diimide derivatives as selectors for enantiomers of a β-blocker demonstrates the use of functionalized naphthalene scaffolds in creating specific molecular recognition systems. researchgate.net
Contributions to Sensor Development (focus on chemical principles, not performance data)
The development of chemical sensors often relies on the principle of a specific chemical reaction or interaction between the sensor molecule and the analyte, which results in a measurable signal, such as a change in fluorescence or an electrochemical response.
The structure of this compound incorporates key features for sensor design. The naphthalene core can act as a fluorophore, providing the basis for a fluorescent signaling mechanism. nih.gov The thiol group is known to interact strongly with heavy metal ions and can also participate in redox reactions, making it a suitable recognition element for these species. Furthermore, the carboxylic acid group can act as a binding site for metal ions or can be functionalized to introduce selectivity for other analytes. The principle of using naphthalene-based compounds for the selective fluorescent detection of ions like Al³⁺ has been demonstrated, where the coordination of the ion to the sensor molecule leads to a change in the fluorescence emission. rsc.org Similarly, the development of fluorescent turn-on sensors for thiol compounds illustrates how specific reactions involving thiols can be harnessed for detection. researchgate.net Therefore, this compound could, in principle, be developed into a chemosensor where the binding of an analyte to the thiol or carboxylic acid group perturbs the electronic properties of the naphthalene ring, leading to a detectable change in its fluorescence.
Recognition Elements in Chemical Sensing Platforms
Theoretically, the dual functional groups of this compound could allow it to act as a recognition element in chemical sensors. The carboxylic acid moiety could interact with specific analytes through hydrogen bonding or acid-base chemistry. The naphthalene ring itself can engage in π-π stacking interactions, potentially enabling the selective detection of aromatic molecules. Furthermore, the thiol group would provide a robust mechanism for anchoring the molecule onto a gold electrode or nanoparticle surface, a common configuration for electrochemical and optical sensors. However, a comprehensive search of scientific literature yields no specific examples or research studies where this compound has been explicitly used for this purpose. While numerous studies detail the use of other thiol-containing or carboxylic acid-containing naphthalene derivatives in sensing applications, this particular isomer remains un-cited in this context.
Surface Modification and Immobilization Strategies
The molecular architecture of this compound is ideally suited for the bottom-up fabrication of functional surfaces. The thiol group is a powerful tool for creating ordered, self-assembled monolayers on gold, silver, and other metal substrates. Once anchored, the exposed carboxylic acid groups would create a new surface chemistry, which could be used to alter properties like wettability or to immobilize biomolecules such as proteins or DNA through covalent bonding. This strategy is a well-established method in materials science and biotechnology.
Computational and Theoretical Investigations of 1 Sulfanylnaphthalene 2 Carboxylic Acid
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy level.
Frontier molecular orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic or acidic nature. youtube.comlibretexts.org
The interaction and energy gap between the HOMO and LUMO are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For 1-sulfanylnaphthalene-2-carboxylic acid, the HOMO is expected to be a π-orbital with significant electron density on the naphthalene (B1677914) ring and the sulfur atom. The LUMO is likely a π* antibonding orbital, also distributed over the aromatic system. The precise energies of these orbitals can be calculated using methods like Density Functional Theory (DFT). researchgate.net
Table 1: Illustrative Frontier Orbital Data for a Naphthalene Derivative
| Orbital | Energy (eV) | Description |
| LUMO | -1.5 | π* antibonding orbital, primarily on the naphthalene ring |
| HOMO | -6.2 | π bonding orbital, with contributions from the naphthalene ring and sulfanyl (B85325) group |
| HOMO-LUMO Gap | 4.7 | Indicates high electronic stability |
Note: This table contains representative data for illustrative purposes.
The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. The carboxylic acid group is strongly electron-withdrawing, which decreases the electron density on the naphthalene ring, particularly at the carbon atom to which it is attached. khanacademy.org This effect makes the carbonyl carbon of the carboxylic acid group an electrophilic site, susceptible to attack by nucleophiles.
Spectroscopic Property Simulations and Validation (methodologies, not specific data)
Computational methods are instrumental in predicting and interpreting spectroscopic data. These simulations provide a direct link between the molecular structure and its spectral signature.
Theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum chemical methods, most commonly DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The process begins with the geometry optimization of the molecule to find its most stable conformation. Following optimization, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., 0.961) to improve agreement with experimental spectra. nih.gov The output provides a list of vibrational modes, their frequencies, and their intensities, allowing for a detailed assignment of the peaks observed in experimental IR and Raman spectra. nih.gov For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1710 cm⁻¹), the S-H stretch, and various C-H and C=C stretching and bending modes of the naphthalene ring. libretexts.org
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts computationally is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., B3LYP/6-31++G(d,p)), is a common approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov
The accuracy of these predictions depends on the level of theory, the basis set, and consideration of solvent effects. nih.gov While DFT calculations can provide reasonably accurate predictions (with errors often around 0.2-0.4 ppm for ¹H shifts), recent advancements using machine learning and deep learning algorithms, trained on large experimental datasets, have shown the potential for even higher accuracy (<0.10 ppm mean absolute error). nih.gov For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the naphthalene ring, the carboxylic acid proton (typically downfield, 10-12 ppm), and the sulfanyl proton. libretexts.org
Reaction Mechanism Elucidation via Quantum Chemical Methods
Quantum chemical methods are essential for investigating the detailed pathways of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states.
The process involves locating the minimum energy structures for reactants and products and then searching for the first-order saddle point on the potential energy surface that connects them—the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.
For this compound, these methods could be used to study various reactions, such as its synthesis, esterification, or reactions involving the sulfanyl group. For instance, the mechanism of its decarboxylation could be investigated by calculating the energy profile for the cleavage of the C-C bond between the naphthalene ring and the carboxyl group. researchgate.net
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Key reactions include proton transfer (deprotonation of the carboxylic acid or sulfanyl group) and conformational changes (rotation around the C-C and C-S bonds).
Computational methods are employed to locate the transition state structure on a potential energy surface, which is a first-order saddle point. The properties of this transient species, such as its geometry, vibrational frequencies, and energy relative to the reactants and products, determine the activation energy of the reaction. For instance, the deprotonation of the carboxylic acid group involves the elongation of the O-H bond and interaction with a proton acceptor. Theoretical calculations can model this process, providing data on the activation barrier.
While specific transition state energies for this compound are not readily found, data from related carboxylic acids provide a reference for the energy required for such transformations.
Table 1: Representative Calculated Activation Energies for Carboxylic Acid Transformations
| Transformation | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Carboxylic Acid Dimerization | Benzoic Acid | DFT/B3LYP | ~5-10 |
| Proton Transfer to Water | Acetic Acid | MP2/aug-cc-pVTZ | ~1-3 |
Note: These values are representative and sourced from general computational chemistry literature on similar compounds to illustrate the expected range for this compound.
Energy Landscapes of Key Transformations
The energy landscape, or potential energy surface (PES), provides a complete map of the energy of a molecular system as a function of its geometry. For this compound, the PES would describe the relative energies of different conformers, the transition states that connect them, and the pathways for key reactions such as intermolecular association or dissociation.
Key features of the energy landscape for this molecule include:
Rotational Isomers: Due to the single bonds connecting the carboxylic and sulfanyl groups to the naphthalene ring, different spatial arrangements (conformers) exist. DFT calculations can determine the relative stability of these conformers. The most stable conformer is likely one that minimizes steric hindrance and potentially allows for an intramolecular hydrogen bond between the carboxylic hydrogen and the sulfur atom, or the sulfanyl hydrogen and a carbonyl oxygen.
Supramolecular Interaction Modeling
Supramolecular chemistry involves non-covalent interactions, which are critical for the crystal packing, self-assembly, and biological interactions of this compound. Computational modeling is essential for quantifying these weak forces.
Hydrogen Bonding Energetics and Geometries
The primary hydrogen bonding motifs for this compound involve its carboxylic acid and sulfanyl groups. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It typically forms highly stable centrosymmetric dimers with other carboxylic acid molecules. mdpi.com The sulfanyl group (S-H) is a weaker hydrogen bond donor compared to the hydroxyl group.
Computational models can predict the geometry (bond lengths and angles) and energetics of these hydrogen bonds. Symmetry-Adapted Perturbation Theory (SAPT) is a particularly useful method for decomposing the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com
Table 2: Calculated Hydrogen Bond Properties for Analogous Systems
| Interacting Pair | Model System | Computational Method | Interaction Energy (kcal/mol) | H-Bond Length (Å) |
|---|---|---|---|---|
| Carboxylic Acid Dimer | Benzoic Acid Dimer | DFT-D3 | -15 to -20 | O-H···O ≈ 1.7-1.9 |
| Thiol-Carbonyl | Methanethiol-Acetone | MP2 | -2 to -4 | S-H···O ≈ 2.2-2.5 |
Note: Data is based on computational studies of model systems. The values for this compound would be influenced by the naphthalene backbone.
The presence of both a strong (COOH) and a weak (SH) hydrogen bond donor allows for complex supramolecular assemblies and potential competition between different hydrogen bonding schemes in the solid state. mdpi.com
π-Stacking and Dispersion Interaction Analysis
The large aromatic surface of the naphthalene core makes π-stacking a dominant non-covalent interaction in the condensed phase. This interaction is primarily driven by dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings. Computational studies on naphthalene and its derivatives have shown that face-to-face (sandwich) stacking is generally electrostatically repulsive. Instead, more stable arrangements are typically:
Parallel-Displaced: One ring is offset relative to the other.
T-shaped (or Edge-to-Face): The edge of one ring points towards the face of another.
Computational analyses, such as those performed on 2-(naphthalen-n-ylamino)-benzoic acids, reveal that substituent size and position significantly influence the geometry and energy of these π–π interactions. uky.edu The sulfanyl and carboxylic acid groups on the naphthalene ring of this compound would likewise modulate the electronic distribution and steric profile, influencing the preferred stacking geometry.
SAPT or DFT with dispersion corrections (DFT-D) are necessary to accurately model these interactions, as standard DFT functionals often fail to capture the physics of dispersion forces. mdpi.com For large aromatic systems, dispersion can be the single largest stabilizing contribution to the interaction energy. mdpi.com
Table 3: Representative π-Stacking Interaction Energies
| Configuration | Model System | Computational Method | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Parallel-Displaced | Naphthalene Dimer | CCSD(T) | -2.5 to -5.0 |
| T-shaped | Benzene (B151609) Dimer | SAPT | -2.0 to -2.8 |
Note: These values are for unsubstituted aromatic systems. Substituents on this compound will alter these energies.
Ligand-Metal Interaction Dynamics and Bonding Analysis
The carboxylic acid and sulfanyl groups of this compound can act as binding sites for metal ions, making it a potential ligand in coordination chemistry. The carboxylate group (once deprotonated) is a versatile coordinating agent, able to bind to metals in a monodentate, bidentate chelating, or bridging fashion. The sulfanyl group, a soft donor, typically forms strong bonds with soft metal ions (e.g., Hg(II), Cu(I), Ag(I)).
Computational studies are invaluable for understanding the nature of the metal-ligand bond. Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution. mdpi.com This analysis can quantify the degree of covalent versus electrostatic character in the metal-ligand bonds and identify the specific orbitals involved in the interaction.
For instance, DFT calculations on metal complexes with similar ligands (containing sulfonyl and nitrogen donors) have been used to propose coordination geometries (e.g., octahedral, tetrahedral) and explain the nature of the metal-ligand interactions. researchgate.net The analysis often reveals that the interaction is a mix of ligand-to-metal charge transfer (covalent contribution) and electrostatic attraction. nih.gov The specific coordination mode and bonding characteristics would depend heavily on the nature of the metal ion, the solvent, and the presence of other competing ligands.
Future Research Directions and Outlook for 1 Sulfanylnaphthalene 2 Carboxylic Acid Chemistry
Development of Novel Green Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming for environmentally benign processes. For 1-sulfanylnaphthalene-2-carboxylic acid, a shift away from traditional, often harsh, synthetic methods is a primary research goal.
Future investigations will likely focus on:
Catalytic Approaches: The development of catalytic systems for the direct and selective sulfanylation and carboxylation of naphthalene (B1677914) is a key objective. This could involve exploring transition-metal-catalyzed C-H activation or employing novel organocatalysts to avoid the use of stoichiometric and often toxic reagents.
Renewable Feedstocks: Research into synthesizing the naphthalene scaffold from renewable biomass sources, rather than relying on coal tar or petroleum, will be a significant long-term goal.
Benign Solvents and Conditions: A move towards using water, supercritical fluids, or biodegradable ionic liquids as reaction media, coupled with energy-efficient methods like microwave or ultrasonic irradiation, will be crucial for developing sustainable synthetic protocols. quizlet.com
Table 1: Comparison of Potential Green Synthesis Strategies
| Synthesis Strategy | Current Approach (Hypothetical) | Future Green Approach | Key Advantages of Green Approach |
| Sulfanylation | Multi-step synthesis involving harsh reagents | Direct C-H sulfanylation using a recyclable catalyst | Higher atom economy, reduced waste, milder conditions |
| Carboxylation | Grignard reaction with CO2 | Carboxylation using CO2 under catalytic conditions | Utilization of a greenhouse gas, improved safety |
| Solvent System | Volatile organic solvents (VOCs) | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact, improved process safety |
Exploration of Unconventional Reactivity Pathways
The dual functionality of this compound, with its nucleophilic thiol group and electrophilic carboxylic acid group, opens the door to a wide array of chemical transformations. Future research will aim to uncover and harness novel reactivity patterns beyond standard derivatization.
Key areas for exploration include:
Intramolecular Cyclizations: The proximity of the thiol and carboxylic acid groups could be exploited to synthesize novel sulfur-containing heterocyclic compounds through intramolecular cyclization reactions. These new ring systems could possess unique photophysical or biological properties.
Orthogonal Functionalization: Developing selective methods to react one functional group while leaving the other untouched (orthogonal protection-deprotection strategies) will be essential for its use as a versatile building block in complex molecule synthesis.
Thiol-Ene and Thiol-Yne Click Chemistry: Investigating the participation of the thiol group in "click" reactions will provide efficient and high-yielding methods for conjugating this molecule to polymers, biomolecules, and surfaces.
Integration into Advanced Functional Materials Architectures
The rigid naphthalene backbone combined with the reactive handles of the thiol and carboxylic acid groups makes this compound an attractive candidate for the construction of advanced functional materials.
Future research is expected to focus on:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, while the thiol group can be post-synthetically modified or used to anchor catalytic nanoparticles. This could lead to MOFs with tailored porosity and functionality for gas storage, separation, or catalysis.
Conducting Polymers: Incorporation of this molecule as a monomer into polymer chains, particularly through electropolymerization, could lead to new conducting polymers. The sulfur atom can enhance electronic conductivity, and the naphthalene unit provides thermal stability.
Self-Assembled Monolayers (SAMs): The thiol group can form strong bonds with gold and other metal surfaces, enabling the formation of well-ordered SAMs. These could find applications in molecular electronics, biosensors, and as corrosion inhibitors. Naphthalene-based polymers have already shown potential as catalytic supports. nih.gov
Expanding Applications in Catalysis and Sensing
The inherent functionalities of this compound suggest significant potential in the fields of catalysis and chemical sensing.
Catalysis:
Ligand Development: The molecule can serve as a bidentate ligand for transition metals, with the sulfur and oxygen atoms coordinating to a metal center. These complexes could be explored as catalysts for a variety of organic transformations, such as cross-coupling reactions or hydrogenations. The presence of sulfur can influence the electronic properties and stability of the catalyst. researchgate.net
Organocatalysis: The thiol and carboxylic acid groups could act synergistically as an organocatalyst for reactions like Michael additions or aldol (B89426) reactions.
Sensing:
Heavy Metal Detection: The thiol group has a high affinity for heavy metal ions. This interaction can be transduced into a measurable signal (e.g., fluorescence quenching or color change), forming the basis for a chemical sensor.
Anion Recognition: The carboxylic acid moiety can be modified to create receptors for specific anions through hydrogen bonding interactions.
Synergistic Experimental and Computational Research Paradigms
To accelerate the discovery and optimization of the properties and applications of this compound, a close integration of experimental and computational methods will be indispensable.
Future research will benefit from:
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, electronic structure, and spectral properties of the molecule and its derivatives. mdpi.comnih.govnih.gov This can guide experimental efforts by identifying the most promising synthetic targets and reaction conditions.
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity. nih.gov This understanding is crucial for optimizing catalytic performance and designing new reactions.
Materials by Design: Computational screening of virtual libraries of materials incorporating this compound can identify candidates with desired properties for specific applications, such as high gas uptake in MOFs or optimal electronic properties in polymers, before their synthesis is attempted.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-sulfanylnaphthalene-2-carboxylic acid, and what key reagents are involved?
- Methodological Answer : Synthesis typically involves functionalizing naphthalene at the 1- and 2-positions. A plausible route includes:
- Step 1 : Carboxylation of 1-naphthol via CO₂ under basic conditions (e.g., NaOH) to form 1-hydroxy-2-naphthoic acid .
- Step 2 : Thiolation at the 1-position using a sulfur nucleophile (e.g., NaSH or thiourea) under acidic or catalytic conditions.
Key reagents include carbon dioxide for carboxylation and thiourea for sulfanyl group introduction. Purification via recrystallization (ethanol/water) ensures product integrity .
Q. How can researchers purify this compound to achieve high purity for experimental use?
- Methodological Answer : Purification strategies include:
- Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to isolate crystals.
- HPLC : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) for analytical or preparative separation.
- Mass-Directed Purification : Couple LC-MS to isolate fractions with exact mass matches (e.g., m/z 218 for molecular ion [M-H]⁻) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm). The sulfanyl (-SH) proton may appear as a singlet (δ 1.5–3.0 ppm) in DMSO-d₆ .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfanyl (S-H stretch ~2550 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₈O₂S) with <2 ppm error .
Advanced Research Questions
Q. How does the sulfanyl group at the 1-position influence the electronic properties and reactivity of naphthalene-2-carboxylic acid derivatives?
- Methodological Answer : The electron-donating sulfanyl group increases electron density at the 1-position, altering reactivity:
- Electrophilic Substitution : Directs incoming electrophiles to the 4- or 8-positions due to resonance effects.
- Oxidative Stability : The -SH group is prone to oxidation; monitor via cyclic voltammetry (e.g., oxidation peak at +0.5 V vs. Ag/AgCl) .
Computational modeling (DFT) can predict charge distribution and reactive sites .
Q. What strategies can mitigate oxidative degradation of the sulfanyl group during storage or reaction conditions?
- Methodological Answer :
- Inert Atmosphere : Store under nitrogen/argon to prevent air oxidation.
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions.
- Low-Temperature Storage : Keep at -20°C in amber vials to reduce thermal degradation.
- Derivatization : Convert -SH to a protected disulfide (e.g., using Ellman’s reagent) for long-term stability .
Q. How do solvent choice and reaction temperature affect the regioselectivity of sulfanyl group introduction in naphthalene derivatives?
- Methodological Answer :
- Polar Protic Solvents (e.g., H₂O/EtOH) : Favor SN2 mechanisms for thiolation, enhancing nucleophilic attack at sterically accessible positions.
- High Temperatures (>80°C) : Promote thermodynamic control, favoring substitution at more stable positions (e.g., 1-position over 3-).
- Catalytic Systems : Use Cu(I) catalysts to direct sulfanyl group addition via coordination to electron-rich aromatic rings .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against enzymes (e.g., cyclooxygenase) to assess binding affinity.
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with observed bioactivity (e.g., IC₅₀).
- MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to evaluate binding stability .
Data Contradiction Analysis
- Synthetic Yield Variability : Conflicting yields (e.g., 40% vs. 65%) in literature may arise from differences in carboxylation catalysts (K₂CO₃ vs. NaOH) or thiolation conditions . Validate via controlled reproducibility studies.
- Spectroscopic Assignments : Discrepancies in NMR shifts for -SH protons can result from solvent polarity (DMSO vs. CDCl₃). Cross-validate with HSQC and HMBC for unambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
